molecular formula C8H14N4O B2726881 3-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide CAS No. 1379162-62-5

3-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2726881
CAS No.: 1379162-62-5
M. Wt: 182.227
InChI Key: RIPYKPRKHIJRLN-UHFFFAOYSA-N
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Description

3-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide. This compound is known for its role as an intermediate in the synthesis of sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension . It is a member of the pyrazole family, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments, such as inert atmospheres and room temperature storage.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The compound is produced in bulk and supplied to pharmaceutical companies for further use in drug synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

3-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide involves its role as an intermediate in drug synthesis. In the case of sildenafil, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved include the inhibition of phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as a key intermediate in the synthesis of sildenafil highlights its importance in pharmaceutical chemistry .

Properties

IUPAC Name

5-amino-2-methyl-N-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-10-8(13)6-5-7(9)11-12(6)2/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYKPRKHIJRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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